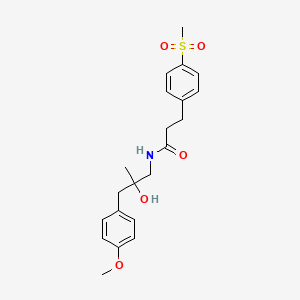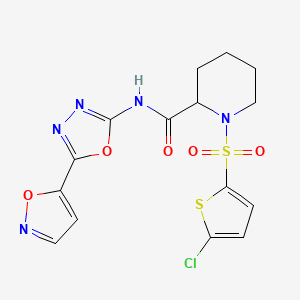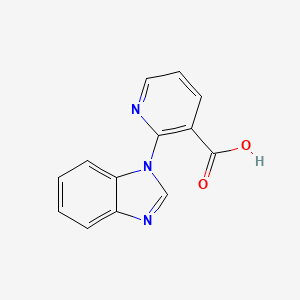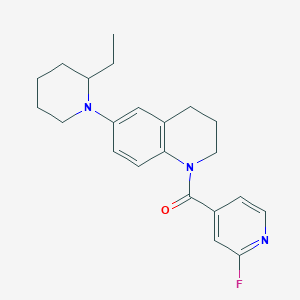![molecular formula C20H14ClN3OS B2399277 (E)-3-(2-chlorophenyl)-N-(2-(imidazo[2,1-b]thiazol-6-yl)phenyl)acrylamide CAS No. 1799264-77-9](/img/structure/B2399277.png)
(E)-3-(2-chlorophenyl)-N-(2-(imidazo[2,1-b]thiazol-6-yl)phenyl)acrylamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(E)-3-(2-chlorophenyl)-N-(2-(imidazo[2,1-b]thiazol-6-yl)phenyl)acrylamide is a synthetic organic compound that features a complex structure with multiple functional groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (E)-3-(2-chlorophenyl)-N-(2-(imidazo[2,1-b]thiazol-6-yl)phenyl)acrylamide typically involves multi-step organic reactions. One common approach is the condensation of 2-chlorobenzaldehyde with 2-(imidazo[2,1-b]thiazol-6-yl)aniline in the presence of a base to form the corresponding imine. This intermediate is then subjected to a Wittig reaction with a suitable phosphonium ylide to yield the desired acrylamide.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable production.
化学反応の分析
Types of Reactions
(E)-3-(2-chlorophenyl)-N-(2-(imidazo[2,1-b]thiazol-6-yl)phenyl)acrylamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can yield amines or other reduced forms of the compound.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are often used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction could produce amines or alcohols.
科学的研究の応用
(E)-3-(2-chlorophenyl)-N-(2-(imidazo[2,1-b]thiazol-6-yl)phenyl)acrylamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its anticancer and antimicrobial properties.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules and heterocyclic compounds.
Material Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
作用機序
The mechanism of action of (E)-3-(2-chlorophenyl)-N-(2-(imidazo[2,1-b]thiazol-6-yl)phenyl)acrylamide involves its interaction with specific molecular targets. In medicinal applications, it may bind to enzymes or receptors, inhibiting their activity and leading to therapeutic effects. The exact pathways and targets depend on the specific application and the biological context.
類似化合物との比較
Similar Compounds
- (E)-3-(2-chlorophenyl)-N-(2-(imidazo[1,2-a]pyridin-6-yl)phenyl)acrylamide
- (E)-3-(2-chlorophenyl)-N-(2-(imidazo[1,2-a]pyrazin-6-yl)phenyl)acrylamide
Uniqueness
(E)-3-(2-chlorophenyl)-N-(2-(imidazo[2,1-b]thiazol-6-yl)phenyl)acrylamide is unique due to the presence of the imidazo[2,1-b]thiazole moiety, which imparts distinct electronic and steric properties. This makes it particularly valuable in applications where specific interactions with biological targets or materials are required.
特性
IUPAC Name |
(E)-3-(2-chlorophenyl)-N-(2-imidazo[2,1-b][1,3]thiazol-6-ylphenyl)prop-2-enamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14ClN3OS/c21-16-7-3-1-5-14(16)9-10-19(25)22-17-8-4-2-6-15(17)18-13-24-11-12-26-20(24)23-18/h1-13H,(H,22,25)/b10-9+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SCFOBEDQTVBLCY-MDZDMXLPSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C=CC(=O)NC2=CC=CC=C2C3=CN4C=CSC4=N3)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)/C=C/C(=O)NC2=CC=CC=C2C3=CN4C=CSC4=N3)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14ClN3OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-(4-ethoxyphenyl)-4-(1-(2-methylallyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one](/img/structure/B2399195.png)
![2-Chloro-3-[3-(trifluoromethyl)phenyl]quinoline](/img/structure/B2399196.png)
![9-[2-(3,4-dimethoxyphenyl)ethyl]-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2399197.png)
![N-[4-(diethylsulfamoyl)phenyl]pyridine-3-carboxamide](/img/structure/B2399200.png)



![Tert-butyl N-[2-[(2-chloroacetyl)amino]-1-(2,3-dichlorophenyl)ethyl]carbamate](/img/structure/B2399208.png)

![N-[6-(1H-pyrrol-1-yl)-2H-1,3-benzodioxol-5-yl]prop-2-enamide](/img/structure/B2399210.png)
![4,4-Difluoro-1-[3-(trifluoromethyl)benzoyl]piperidine](/img/structure/B2399215.png)


